

A Comparative Guide to the Structure-Activity Relationships of 2,3-Diphenylquinoxaline Analogs

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Compound of Interest

Compound Name: 2,3-Diphenylquinoxaline

Cat. No.: B159395

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The **2,3-diphenylquinoxaline** scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of 2,3-Diphenylquinoxaline Analogs

The anticancer activity of **2,3-diphenylquinoxaline** derivatives has been extensively evaluated against a variety of human cancer cell lines. The primary mechanism of action for many of these analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.^{[1][2]} Another key target is the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.^{[3][4]}

Structure-Activity Relationship Insights for Anticancer Activity

Systematic studies have revealed key structural features that govern the anticancer potency of these analogs:

- **Substituents on the Phenyl Rings:** The nature and position of substituents on the two phenyl rings at the 2- and 3-positions significantly influence activity. Electron-donating groups on these rings have been shown to enhance cytotoxic activity in some series.
- **Substituents on the Quinoxaline Core:** Modifications on the quinoxaline nucleus, particularly at the 6-position, play a crucial role. Electron-withdrawing groups at this position, such as a nitro group, have been found to increase anticancer activity.^{[1][2]}
- **Heteroaromatic Rings:** Replacing the phenyl rings with heteroaromatic moieties, such as furanyl groups, has been shown to enhance antiproliferative activity against certain cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected **2,3-diphenylquinoxaline** analogs from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound ID	R1 (Position 6)	R2 (Phenyl Substituents)	Cancer Cell Line	IC50 (μM)	Reference
Analog 1	H	H	MCF-7	>100	[5]
Analog 2	NO2	H	MCF-7	22.11 ± 13.3	[5]
Analog 3	H	4-OCH3 (on one phenyl)	MCF-7	2.61	[5]
Analog 4	H	4-Cl (on one phenyl)	MCF-7	>100	[5]
Analog 5	H	H	HCT-116	48 ± 8.79	[5]
Analog 6	H	H	A549	46.6 ± 7.41	[5]
Analog 7	-	1,3-diphenylurea	MGC-803	9	[5]
Analog 8	-	1,3-diphenylurea	HeLa	12.3	[5]
Analog 9	-	1,3-diphenylurea	T-24	8.9	[5]
Analog 10	Triazole	-	THP-1	1.6	[5]
Analog 11	Triazole	-	Ty-82	2.5	[5]

Antimicrobial Activity of 2,3-Diphenylquinoxaline Analogs

Derivatives of **2,3-diphenylquinoxaline** have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is believed to involve the generation of reactive oxygen species (ROS) and inhibition of essential cellular processes.[6]

Structure-Activity Relationship Insights for Antimicrobial Activity

Key determinants for the antimicrobial potency of these compounds include:

- **Substituents on the Quinoxaline Core:** The presence of specific substituents on the quinoxaline ring system is critical. For instance, the introduction of a nitro group can enhance antibacterial activity.
- **N-oxide Moieties:** The formation of 1,4-di-N-oxides of the quinoxaline core has been shown to modulate antimicrobial activity.
- **Substituents at the 2- and 3-positions:** While the diphenyl substitution is a common feature, modifications at these positions with other groups can significantly impact the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected **2,3-diphenylquinoxaline** analogs against various microbial strains.

Compound ID	R (Position 6)	Microbial Strain	MIC (µg/mL)	Reference
Analog 12	H	S. aureus	>125	[7]
Analog 13	NO2	S. aureus	62.5	[7]
Analog 14	H	E. coli	>125	[7]
Analog 15	NO2	E. coli	125	[7]
Analog 16	H	C. albicans	>125	[7]
Analog 17	NO2	C. albicans	125	[7]
Analog 18	-	E. coli	8	[7]
Analog 19	-	B. subtilis	16	[7]
Analog 20	-	C. albicans	16	[7]
Analog 21	-	A. flavus	16	[7]
Analog 22	2-amino-3-(3-methoxy phenylethylamine)	S. aureus	4-16	[8]
Analog 23	2-amino-3-(3-methoxy phenylethylamine)	B. subtilis	8-32	[8]
Analog 24	2-amino-3-(3-methoxy phenylethylamine)	E. coli	4-32	[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of **2,3-diphenylquinoxaline** analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 μ L of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability and determine the IC₅₀ value by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of **2,3-diphenylquinoxaline** analogs against various microbial strains.

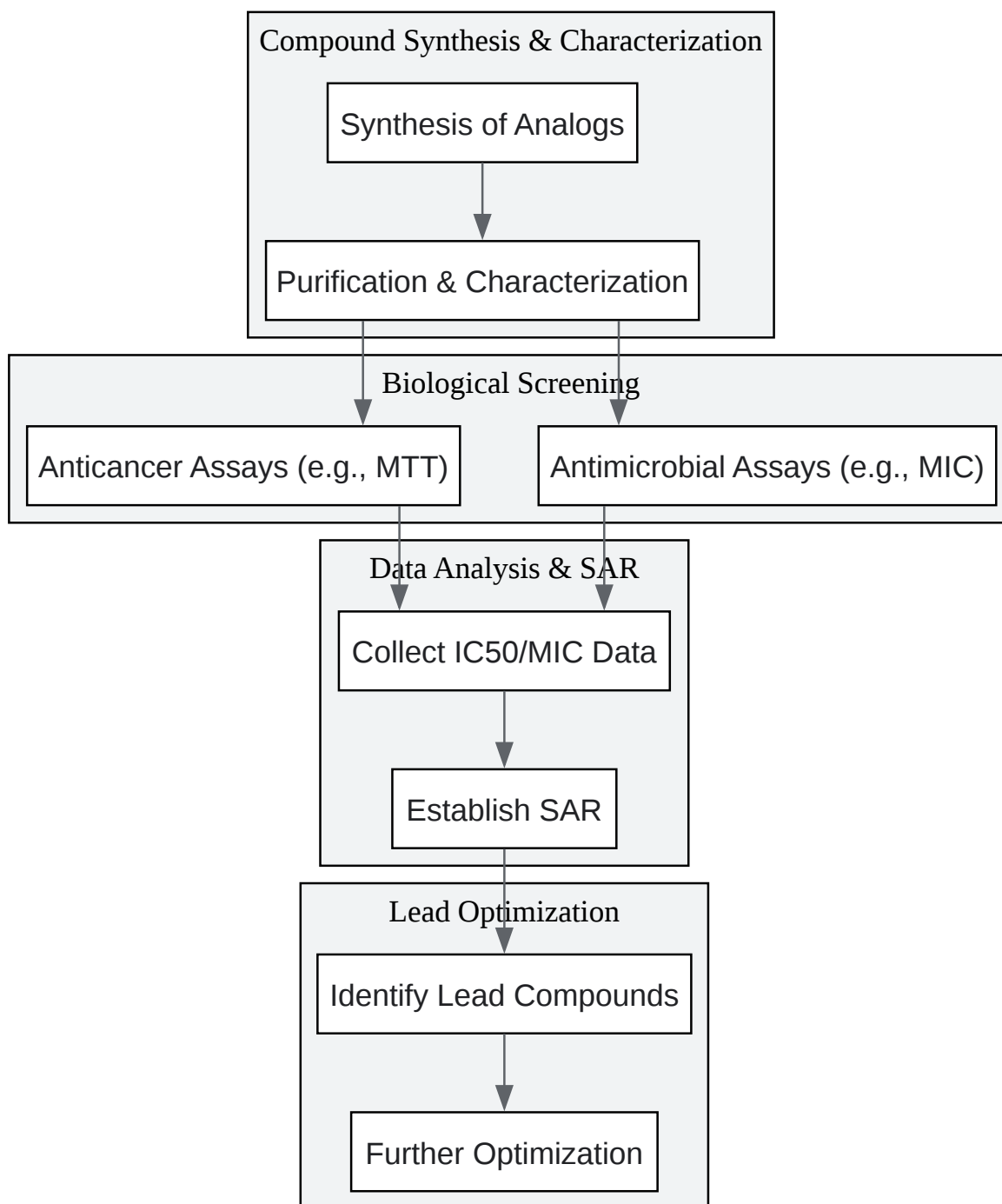
Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium to find the lowest concentration that inhibits visible growth.

Procedure:

- **Preparation of Antimicrobial Agent:** Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (approximately 5×10^5 CFU/mL).
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
- **Reading Results:** The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

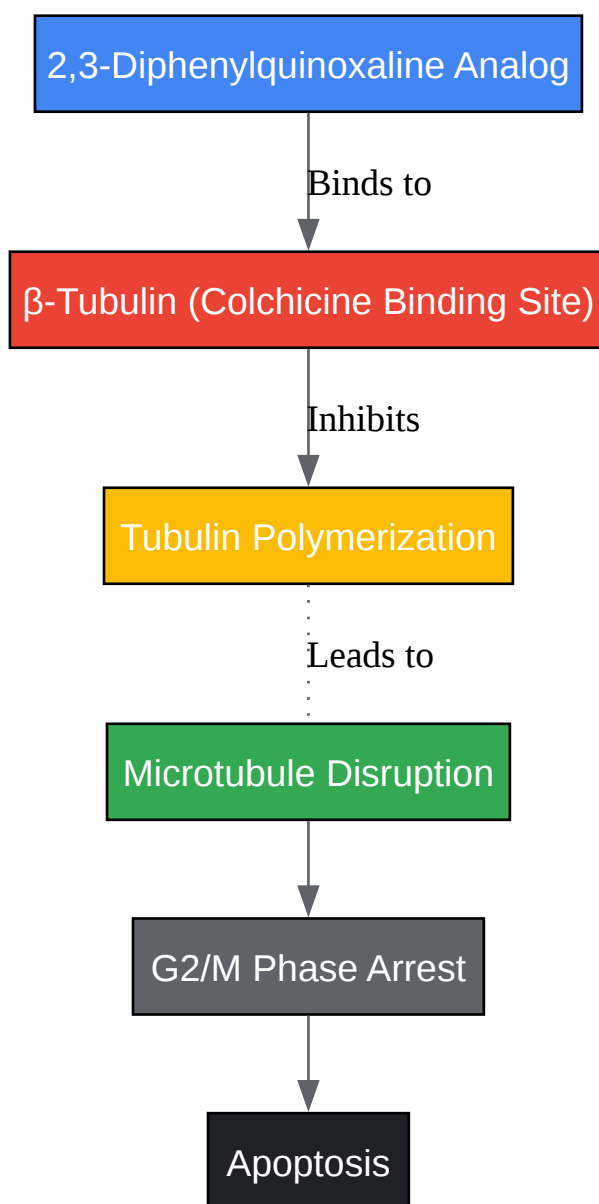
Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.



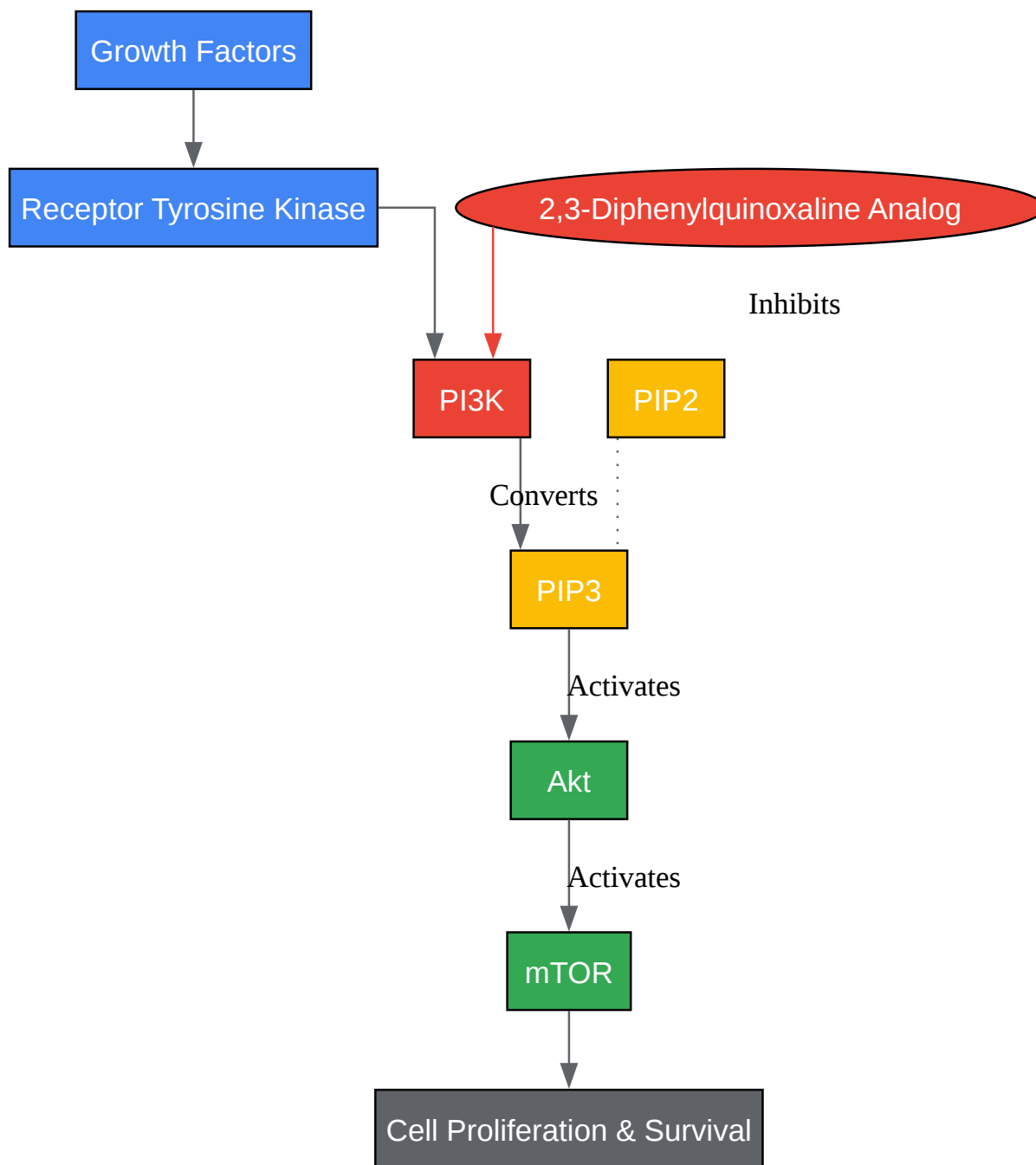
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Caption: General workflow for structure-activity relationship studies.



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Caption: Tubulin inhibition pathway by **2,3-diphenylquinoxaline** analogs.



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Caption: PI3K/mTOR signaling pathway and its inhibition.

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